Thieno[3,4-b]thiophene
Overview
Description
Thieno[3,4-b]thiophene is an asymmetric fused bithiophene compound, consisting of two thiophene rings. It is known for its electron-withdrawing properties and has gained significant attention in the field of organic electronics due to its ability to stabilize quinoidal resonance and modulate electronic structures .
Synthetic Routes and Reaction Conditions:
Pd-Catalytic Method: One of the primary methods for synthesizing this compound derivatives involves a palladium-catalyzed reaction.
Cu-Mediated Coupling: Another method involves the copper-mediated coupling between 4-bromothiophene-3-carbaldehyde and 2-mercaptoacetate.
Non-Catalytic Multi-Step Cyclization: This method involves the cyclization of 3-substituted thiophene-2-carboxylate.
Industrial Production Methods:
One-Pot Sulfurative Tetramerization: This method involves the use of elemental sulfur, a base, and dimethyl sulfoxide (DMSO) under heating conditions to produce this compound cores.
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions, including halogenation and alkylation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products:
Oxidation: this compound oxides.
Reduction: Reduced this compound derivatives.
Substitution: Halogenated or alkylated this compound derivatives.
Mechanism of Action
Target of Action
Thieno[3,4-b]thiophene is an asymmetric fused bithiophene containing four functionalization positions . It has been recognized as an extremely attractive electron-withdrawing building block in organic electronics . It is primarily targeted towards the development of donor and acceptor materials in organic solar cells (OSCs) represented by the PTB series family polymers and IDT-derived non-fullerene small molecules acceptors .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets in the field of organic electronics. The proaromatic thiophene can effectively stabilize the quinoidal resonance of the aromatic thiophene, narrow the energy gap, and modulate the electronic structures of the resulting molecules . This interaction leads to changes in the electronic properties of the target materials, enhancing their performance in applications such as organic solar cells .
Biochemical Pathways
This compound is involved in the optoelectronic properties of organic materials . It is incorporated into the molecular architecture of these materials, altering or improving their fundamental properties . The compound’s effects on these biochemical pathways result in enhanced light-harvesting, semiconducting, and electroluminescent properties .
Result of Action
The introduction of this compound into organic materials results in a modulation of their photophysical properties . For instance, the photoluminescence properties of this compound-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position . This leads to enhanced performance in applications such as organic solar cells .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the performance diversity induced by isomerism is determined by the evident difference in the packing order, which will impact the charge mobility and fill factor . Therefore, the environment in which this compound is used can significantly impact its action, efficacy, and stability.
Scientific Research Applications
Thieno[3,4-b]thiophene has a wide range of applications in various scientific fields:
Comparison with Similar Compounds
- Thieno[3,2-b]thiophene
- Thieno[2,3-b]thiophene
- Thieno[3,4-c]thiophene
Comparison:
- Thieno[3,2-b]thiophene and Thieno[2,3-b]thiophene: These compounds are more stable compared to thieno[3,4-b]thiophene and are often used in similar applications. this compound’s unique ability to stabilize quinoidal resonance makes it particularly valuable in organic electronics .
- Thieno[3,4-c]thiophene: This isomer is less stable and less commonly used in research and industrial applications .
This compound stands out due to its unique electronic properties and versatility in various scientific and industrial applications. Its ability to stabilize quinoidal resonance and modulate electronic structures makes it a valuable compound in the field of organic electronics.
Properties
IUPAC Name |
thieno[2,3-c]thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4S2/c1-2-8-6-4-7-3-5(1)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZLGKHSYILJTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CSC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
154043-54-6 | |
Record name | Thieno[3,4-b]thiophene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154043-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00334271 | |
Record name | Thieno[3,4-b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250-65-7 | |
Record name | Thieno[3,4-b]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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